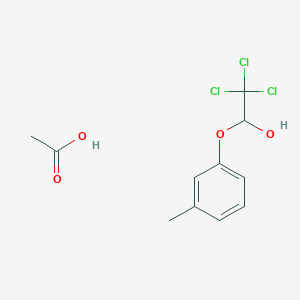
Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol is a complex organic compound that combines the properties of acetic acid and trichloroethanol with a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol typically involves the reaction of 2,2,2-trichloroethanol with 3-methylphenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2,2,2-trichloroethanol is replaced by the phenoxy group of 3-methylphenol. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The purification process typically involves distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloro group to a dichloro or monochloro group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying metabolic pathways.
Industry: It can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol exerts its effects involves interactions with specific molecular targets. The trichloro group can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity to certain proteins, thereby modulating their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Trichloroacetic acid: Shares the trichloro group but lacks the phenoxy and methyl groups.
Phenoxyacetic acid: Contains the phenoxy group but lacks the trichloro and methyl groups.
2,2,2-Trichloroethanol: Contains the trichloro group but lacks the phenoxy and methyl groups.
Uniqueness
Acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
60200-03-5 |
|---|---|
Fórmula molecular |
C11H13Cl3O4 |
Peso molecular |
315.6 g/mol |
Nombre IUPAC |
acetic acid;2,2,2-trichloro-1-(3-methylphenoxy)ethanol |
InChI |
InChI=1S/C9H9Cl3O2.C2H4O2/c1-6-3-2-4-7(5-6)14-8(13)9(10,11)12;1-2(3)4/h2-5,8,13H,1H3;1H3,(H,3,4) |
Clave InChI |
IBBBPXXFFJVHMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OC(C(Cl)(Cl)Cl)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



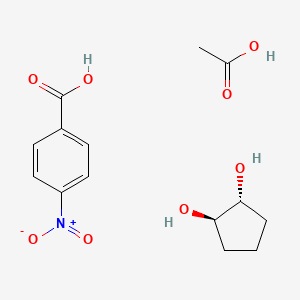
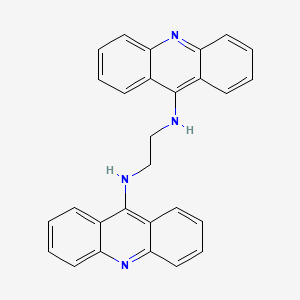


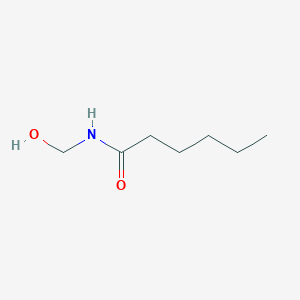
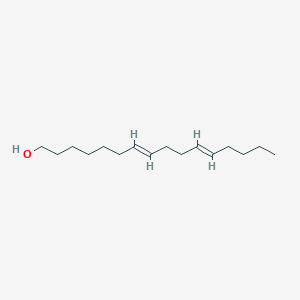



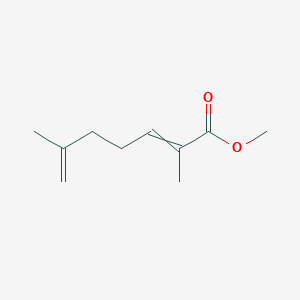
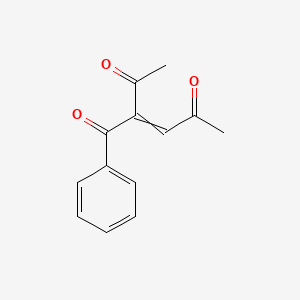

![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
